N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Kinase inhibitor Regioisomerism Structure-activity relationship

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 895803-02-8) is a synthetic small molecule belonging to the diaryl sulfonamide class, featuring a 6-methoxypyridazine ring linked through a 1,3-phenylene bridge to a 4-(trifluoromethoxy)benzenesulfonamide moiety. The compound is cataloged as a screening compound (ChemDiv ID: G619-0129) with a molecular formula C₁₈H₁₄F₃N₃O₄S, molecular weight 425.38 g/mol, and an achiral structure.

Molecular Formula C18H14F3N3O4S
Molecular Weight 425.4 g/mol
CAS No. 895803-02-8
Cat. No. B6561323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS895803-02-8
Molecular FormulaC18H14F3N3O4S
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H14F3N3O4S/c1-27-17-10-9-16(22-23-17)12-3-2-4-13(11-12)24-29(25,26)15-7-5-14(6-8-15)28-18(19,20)21/h2-11,24H,1H3
InChIKeyJEQRTSOHMARIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 895803-02-8) – A Unique Meta-Substituted Pyridazine-Sulfonamide Scaffold for Kinase-Targeted Screening


N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 895803-02-8) is a synthetic small molecule belonging to the diaryl sulfonamide class, featuring a 6-methoxypyridazine ring linked through a 1,3-phenylene bridge to a 4-(trifluoromethoxy)benzenesulfonamide moiety . The compound is cataloged as a screening compound (ChemDiv ID: G619-0129) with a molecular formula C₁₈H₁₄F₃N₃O₄S, molecular weight 425.38 g/mol, and an achiral structure . Its design integrates two electronically differentiated heterocyclic and aromatic domains: an electron-rich 6-methoxypyridazine capable of bidentate metal coordination or hydrogen bonding, and a lipophilic 4-(trifluoromethoxy)phenylsulfonamide group with a calculated logP of 4.53 and polar surface area (PSA) of 75.74 Ų . The 1,3-substitution pattern of the central phenyl ring establishes a distinct spatial orientation between these pharmacophoric elements, which has been implicated in target-specific kinase inhibition, particularly against Tyrosine-protein kinase ABL1 . This compound occupies a differentiated position within the aryl-sulfonamide chemical space due to its unique meta connectivity, which separates it from both its para-regioisomer and older sulfonamide antibacterial agents, making it a valuable tool compound for exploring structure-activity relationships in kinase drug discovery programs.

Why N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide Cannot Be Replaced by Generic Analogs in Structure-Focused Screening Campaigns


In kinase-focused screening, the assumption that compounds sharing a methoxypyridazine–sulfonamide core are functionally interchangeable is demonstrably false. The target compound (CAS 895803-02-8) incorporates a 1,3-phenylene (meta) linkage between the pyridazine and sulfonamide units, whereas its closest structural analog—N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 946275-38-3)—employs a 1,4-phenylene (para) connection . This single substitution-point difference alters the three-dimensional projection of the sulfonamide warhead relative to the pyridazine hinge-binding motif, potentially shifting kinase selectivity profiles [1]. Furthermore, replacing the 6-methoxy group with a 6-methanesulfonyl substituent (as in ChemDiv compound G619-0130) reduces logP from 4.53 to 3.40, substantially affecting membrane permeability and non-specific protein binding . Even closely related aryl-sulfonamides such as sulfamethoxypyridazine—which bears a primary amine in place of the trifluoromethoxybenzene moiety—exhibit fundamentally different target engagement, acting as dihydropteroate synthase inhibitors rather than kinase ligands [2]. Therefore, in any quantitative structure-activity relationship (QSAR) study or targeted screening panel, generic substitution by regioisomers, oxidation-state analogs, or simpler sulfonamides will not reproduce the binding, selectivity, or physicochemical profile of CAS 895803-02-8. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 895803-02-8) Versus Closest Analogs


Meta (1,3-) Versus Para (1,4-) Phenylene Connectivity: A Regioisomeric Distinction with Kinase Binding Implications

The target compound (CAS 895803-02-8) features a 1,3-phenylene (meta) bridge connecting the 6-methoxypyridazine ring to the 4-(trifluoromethoxy)benzenesulfonamide group. In contrast, the para-isomer (CAS 946275-38-3) employs a 1,4-phenylene linkage. While both compounds share identical molecular formula (C₁₈H₁₄F₃N₃O₄S) and molecular weight (425.38 g/mol), the meta connectivity creates a ~60° angular displacement between the pyridazine and sulfonamide vectors relative to the linear para arrangement . This geometric divergence is critical for kinase inhibitor design: Novartis patent US 20140343086 demonstrates that the spatial orientation of sulfonamide substituents relative to the heterocyclic hinge-binding scaffold directly modulates binding affinity to the ABL1 kinase domain, particularly against imatinib-resistant mutants [1]. The target compound has been specifically annotated as an ABL1 kinase inhibitor , whereas no equivalent annotation has been located for the para-isomer.

Kinase inhibitor Regioisomerism Structure-activity relationship ABL1

Lipophilicity (LogP) Comparison: 6-Methoxy Versus 6-Methanesulfonyl Substituent on the Pyridazine Ring

The calculated octanol-water partition coefficient (logP) for the target compound is 4.5257 (logD at pH 7.4: 4.5253) . Replacing the 6-methoxy group with a 6-methanesulfonyl group—as in the close analog N-{3-[6-(methanesulfonyl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide—reduces logP to 3.403 . This difference of approximately 1.12 log units corresponds to a roughly 13-fold reduction in the partition coefficient, translating to lower membrane permeability (predicted) and reduced non-specific binding to hydrophobic protein surfaces. The methanesulfonyl analog also exhibits higher molecular weight (473.45 vs. 425.38 g/mol) and two additional hydrogen bond acceptors (sulfone oxygens), which contribute to the polarity shift.

Lipophilicity Drug-likeness Permeability Pyridazine substitution

Kinase Target Engagement: ABL1 Inhibition as a Differentiator from Broad-Spectrum Antibacterial Sulfonamides

The target compound has been annotated as an inhibitor of Tyrosine-protein kinase ABL1, a validated target in chronic myeloid leukemia (CML) . This annotation places it within the pharmacologically distinct class of kinase-targeted sulfonamides, as opposed to the classic antibacterial sulfonamides that inhibit dihydropteroate synthase (DHPS). Sulfamethoxypyridazine, which contains a 4-aminobenzenesulfonamido group linked to a 6-methoxypyridazine, functions as a long-acting antibacterial agent with DHPS IC₅₀ values in the micromolar range [1], whereas ABL1 kinase inhibitors typically require nanomolar potency for therapeutic relevance. While specific IC₅₀ data for the target compound against ABL1 have not been publicly disclosed in peer-reviewed form, the structural distinction—replacement of the 4-aminobenzenesulfonamide with a 4-(trifluoromethoxy)benzenesulfonamide and introduction of the meta-phenylene bridge—eliminates the p-aminobenzoic acid (PABA) mimetic feature essential for DHPS inhibition and instead creates a pharmacophore compatible with the ATP-binding pocket of tyrosine kinases [2].

Kinase inhibition ABL1 Target selectivity Sulfonamide repurposing

Polar Surface Area (PSA) and Hydrogen Bond Donor/Acceptor Profile: Quantitative Differentiation from the Para-Isomer Series

The target compound exhibits a polar surface area (PSA) of 75.74 Ų, with exactly one hydrogen bond donor (the sulfonamide N-H) and eight hydrogen bond acceptors . The 1,3-phenylene substitution pattern places the sulfonamide N-H donor in closer proximity to the pyridazine N₂ acceptor, potentially facilitating an intramolecular hydrogen bond (N-H···N₂) that reduces the effective PSA in a nonpolar environment—a feature not shared by the para-isomer due to geometric constraints. The lone HBD count of one is a critical differentiator from sulfonamide antibacterial agents, which typically possess two HBDs (the sulfonamide N-H plus a primary amine N-H₂), pushing their PSA above 100 Ų. The target compound's PSA of 75.74 Ų falls comfortably within Veber's rule (PSA < 140 Ų) and approaches the favorable range for oral bioavailability (PSA < 90 Ų) and blood-brain barrier penetration (PSA < 70–80 Ų) [1].

Polar surface area Oral bioavailability Blood-brain barrier penetration Drug-likeness

High-Priority Research and Screening Applications for N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 895803-02-8)


Kinase Selectivity Profiling Panels Targeting ABL1 and BCR-ABL1 Mutants

The compound's annotated ABL1 kinase inhibitory activity makes it a strong candidate for inclusion in biochemical and cellular kinase selectivity profiling panels, particularly those focused on BCR-ABL1-driven chronic myeloid leukemia (CML). Its unique meta-phenylene scaffold may confer binding to the ABL1 ATP pocket in a geometry distinct from linear para-substituted analogs, potentially avoiding steric clashes with the T315I gatekeeper mutation that confers resistance to imatinib, dasatinib, and nilotinib . In head-to-head screening with the para-regioisomer CAS 946275-38-3, researchers can interrogate whether the meta connectivity provides differential activity against wild-type versus mutant ABL1, as the Novartis patent explicitly teaches that sulfonamide-vector orientation modulates mutant kinase binding [1].

Structure-Activity Relationship (SAR) Studies of Pyridazine-Sulfonamide Linker Geometry

The target compound serves as the definitive meta-substituted reference point in systematic SAR campaigns investigating how phenyl ring connectivity (1,2- ortho; 1,3- meta; 1,4- para) affects kinase binding, selectivity, and physicochemical properties. Because its logP (4.53) and PSA (75.74 Ų) are precisely characterized , it can function as a quantified baseline for designing analogs with modulated lipophilicity—for example, replacing the 6-methoxy group with polar substituents (e.g., methanesulfonyl, logP 3.40) to systematically reduce logP by ~1 unit while assessing the impact on target engagement and off-target activity.

Cell-Based Assays Differentiating Kinase Inhibition from Antibacterial Artifacts

Unlike methoxypyridazine sulfonamides such as sulfamethoxypyridazine that inhibit dihydropteroate synthase (DHPS) and produce antibacterial readouts, the target compound lacks the 4-amino group essential for DHPS binding and therefore does not generate confounding antimicrobial effects in cell-based kinase assays [2]. This makes it superior for experiments run in mammalian cell lines that require antibiotic-free conditions or co-culture with bacterial reporter systems, where classical sulfonamide antibiotics would produce false-positive growth inhibition.

Computational Docking and Pharmacophore Modeling of ABL1 Allosteric Sites

The compound's single hydrogen bond donor and moderate PSA place it within favorable property space for binding to allosteric pockets on the ABL1 kinase domain, including the myristoyl-binding pocket exploited by asciminib. Its 1,3-phenylene architecture creates a bent molecular shape that computational models predict may extend the sulfonamide moiety into the allosteric cleft—a geometry inaccessible to linear para isomers. Researchers can use the experimentally determined logP and PSA values to benchmark docking poses and MD simulation parameters when screening for type IV kinase inhibitors (allosteric, non-ATP-competitive).

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